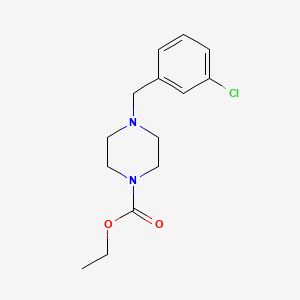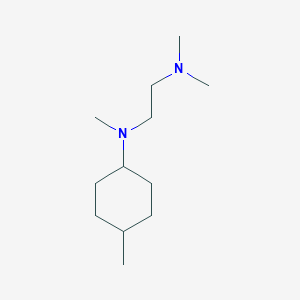
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide, also known as FN-PDMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide exerts its effects by binding to specific protein targets in cells. In the case of cancer cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide binds to HSP90, which is involved in the folding and stabilization of certain proteins that are required for cancer cell growth and survival. By inhibiting HSP90, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can induce cancer cell death. In the case of ion channels in the brain, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide binds to specific sites on the channels and modulates their activity, which can affect neuronal signaling and behavior.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can induce cell death and inhibit tumor growth. In neuronal cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can modulate ion channel activity and affect neuronal signaling. In animal models, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to have analgesic effects and improve memory performance.
实验室实验的优点和局限性
One advantage of using N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for certain protein targets, which can allow for more precise manipulation of cellular processes. However, one limitation is that N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide. One direction is to further investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Another direction is to study its effects on other ion channels in the brain and its potential as a tool for neuroscience research. Additionally, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide could be further screened for its ability to bind to and modulate the activity of other protein targets, which could lead to the discovery of new drug targets and therapies.
合成方法
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 4-fluoro-3-nitroaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using a palladium catalyst and hydrogen gas to yield N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide.
科学研究应用
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of certain cancer cells by targeting a specific protein called heat shock protein 90 (HSP90). In neuroscience, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been used as a tool to study the function of certain ion channels in the brain. In drug discovery, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been screened for its ability to bind to and modulate the activity of various protein targets.
属性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-10-4-5-11(14(8-10)23-2)15(19)17-9-3-6-12(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKPCAGKAMPPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)



![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)
